molecular formula C17H13N5 B8451276 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

Cat. No.: B8451276
M. Wt: 287.32 g/mol
InChI Key: ONAFTMALZUFFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C17H13N5 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

3-(3-phenylimidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C17H13N5/c18-15-13(8-4-10-19-15)16-21-14-9-5-11-20-17(14)22(16)12-6-2-1-3-7-12/h1-11H,(H2,18,19)

InChI Key

ONAFTMALZUFFHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C2C4=C(N=CC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-N-phenylpyridin-2-amine (structure 3 as shown in Scheme 1) was dissolved in dimethylsulfoxide (8 mL/mmol) and methanol (1.5 mL/mmol) in a round bottom flask. 2-aminonicotinaldehyde 4 (1.1 eq.) and Na2S2O4 (85%, 2.5 eq.) were added. The reaction mixture was heated at 100° C. for 15 to 36 hours. After cooling to room temperature the reaction mixture was diluted with dichloromethane (20 mL/mmol) and washed with water and brine. The organic phase was separated and dried over Na2SO4. After filtration the solvent was removed under reduced pressure. The crude product was purified by silica gel chromatography (dichloromethane/methanol; 0-20% methanol over 60 min) to give a yellow to brown solid.
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